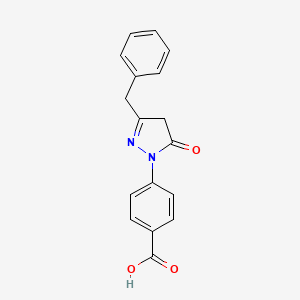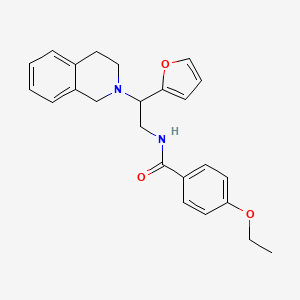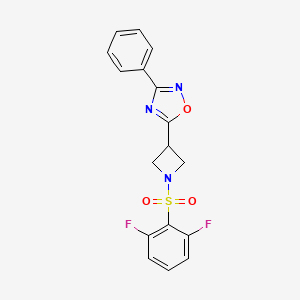
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide, also known as Cpd-5, is a synthetic compound that has been recently developed for scientific research purposes. This compound has been shown to have potential applications in various fields of research, including cancer biology, neuroscience, and immunology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Several studies have focused on the synthesis of compounds with structures similar to N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide, exploring their chemical properties and potential for further modification. The synthesis of such compounds often involves multi-step reactions, including Knoevenagel condensation and Michael addition, to introduce various functional groups that could enhance their biological activity (Vodolazhenko et al., 2012; Rafiee, 2015).
Biological and Pharmacological Applications
Compounds with the chromene and anthracene moieties have been evaluated for their potential biological and pharmacological activities. These include anticholinesterase activity, which is important for the treatment of neurodegenerative diseases like Alzheimer's (Ghanei-Nasab et al., 2016), and antihyperlipidemic effects, indicating potential for treating cardiovascular diseases (Shattat et al., 2013).
Antioxidant and Antibacterial Properties
Several derivatives of this compound have been synthesized and tested for their antioxidant and antibacterial properties. These compounds have shown promising activities in various in vitro assays, indicating their potential for developing new therapeutic agents with antioxidant and antibacterial capabilities (Chitreddy & Shanmugam, 2017).
Material Science Applications
In addition to biomedical applications, compounds bearing the chromene and anthracene structures have been explored for their potential in material science, such as the development of novel polymers with specific optical or electronic properties (Schmidt et al., 2015; Myannik et al., 2018).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid with 4-hydroxy-3-methoxybenzaldehyde, followed by the reaction of the resulting product with 4-aminobenzamide.", "Starting Materials": [ "9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid", "4-hydroxy-3-methoxybenzaldehyde", "4-aminobenzamide", "Acetic anhydride", "Sodium acetate", "Methanol", "Ethanol", "Diethyl ether", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Condensation of 9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid with 4-hydroxy-3-methoxybenzaldehyde in the presence of acetic anhydride and sodium acetate to form 4-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-hydroxy-3-methoxybenzaldehyde.", "Step 2: Reduction of the product from step 1 with sodium borohydride in methanol to form 4-(9,10-dihydroanthracen-9,10-yl)-2-hydroxy-3-methoxybenzaldehyde.", "Step 3: Reaction of the product from step 2 with 4-aminobenzamide in ethanol in the presence of sodium hydroxide to form N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide.", "Step 4: Purification of the final product by recrystallization from chloroform and diethyl ether mixture, followed by washing with water, drying, and recrystallization from ethanol.", "Step 5: Characterization of the final product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
CAS-Nummer |
477554-96-4 |
Molekularformel |
C24H13NO5 |
Molekulargewicht |
395.37 |
IUPAC-Name |
N-(9,10-dioxoanthracen-1-yl)-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C24H13NO5/c26-21-13-6-1-2-7-14(13)23(28)20-16(21)9-5-10-18(20)25-24(29)17-12-30-19-11-4-3-8-15(19)22(17)27/h1-12H,(H,25,29) |
InChI-Schlüssel |
APRNMPPBLCYPJY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=COC5=CC=CC=C5C4=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,4-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2711633.png)
![3-(3,4-dichlorophenyl)-2-[(methylsulfanyl)methyl]-4(3H)-quinazolinone](/img/structure/B2711638.png)

![3-Chloroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2711641.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2711642.png)


![N-[4-(2-Cyclopropyl-1,3-oxazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2711645.png)
